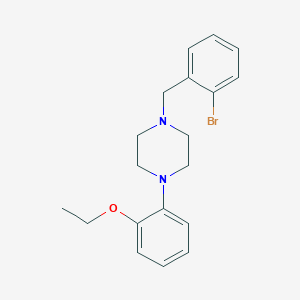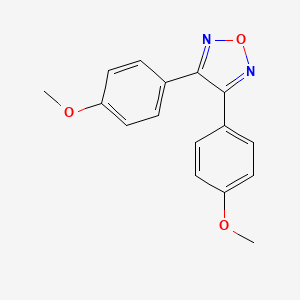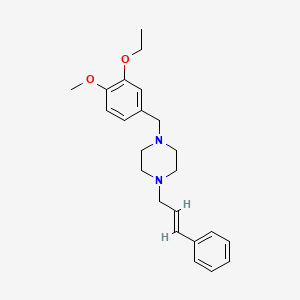
1-(2-bromobenzyl)-4-(2-ethoxyphenyl)piperazine
Vue d'ensemble
Description
1-(2-bromobenzyl)-4-(2-ethoxyphenyl)piperazine, commonly known as BBE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BBE belongs to the class of piperazine derivatives and has been studied for its ability to modulate neurotransmitter activity in the brain.
Mécanisme D'action
BBE acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), which means it inhibits the reuptake of these neurotransmitters in the brain, leading to an increase in their concentrations. This results in an overall increase in neurotransmitter activity, which can have beneficial effects on mood and behavior.
Biochemical and Physiological Effects:
BBE has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential in reducing drug-seeking behavior in addiction models. BBE has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
BBE has shown promising results in animal models, but its efficacy and safety in humans are yet to be established. One limitation of BBE is its poor solubility, which can make it difficult to administer in vivo. Another limitation is the lack of studies on its long-term effects and potential toxicity.
Orientations Futures
Further studies are needed to establish the safety and efficacy of BBE in humans. Future research could focus on developing more efficient synthesis methods for BBE and investigating its potential in treating other neurological disorders such as schizophrenia and bipolar disorder. Additionally, studies could explore the potential of BBE as a tool for understanding the underlying mechanisms of addiction and drug-seeking behavior.
Applications De Recherche Scientifique
BBE has been studied for its potential therapeutic properties in various neurological disorders such as depression, anxiety, and addiction. Studies have shown that BBE can modulate the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, emotion, and reward.
Propriétés
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-(2-ethoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O/c1-2-23-19-10-6-5-9-18(19)22-13-11-21(12-14-22)15-16-7-3-4-8-17(16)20/h3-10H,2,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEYICPXFRNHON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B3464455.png)
![{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetic acid](/img/structure/B3464471.png)
![{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetic acid](/img/structure/B3464478.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B3464485.png)

![N-(4-{[(2,4-dimethyl-5-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenylacetamide](/img/structure/B3464499.png)

![4,5,6-trimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}nicotinonitrile](/img/structure/B3464516.png)
![1-[(4-bromo-2-thienyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B3464524.png)

![2-[(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)thio]aniline](/img/structure/B3464558.png)
![4-({2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)benzamide](/img/structure/B3464565.png)
![N-(4-methoxyphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3464570.png)
